

# Mechanism of action as a drying agent in paints and coatings.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An In-depth Technical Guide to the Mechanism of Action of Drying Agents in Paints and Coatings

## Introduction

Drying agents, known in the industry as siccatives, are essential additives in air-drying paints and coatings, such as those based on alkyd resins.[1][2] These organometallic compounds, typically metal carboxylates or "soaps," act as catalysts to significantly accelerate the transformation of a liquid paint film into a solid, durable coating.[1][3] Without these catalysts, the natural drying process, which relies on atmospheric oxygen, could take days or even months.[1][4] The addition of driers ensures this process is completed within a few hours.[1]

The drying of alkyd and oil-based paints is a two-stage process:[5][6]

- **Physical Drying:** This initial phase involves the evaporation of the volatile components, such as solvents or water, from the applied film.[5][7]
- **Chemical Drying (Curing):** This subsequent and critical phase involves oxidative cross-linking. The binder molecules, which contain unsaturated fatty acids, react with atmospheric oxygen in a process called autoxidation.[5][7][8] This chemical reaction creates a cross-linked polymer network, resulting in a hardened, solid film.[8][9]

Drying agents function exclusively in the chemical drying phase, providing a lower-energy pathway to accelerate the autoxidation reactions.[5]



## The Autoxidation Mechanism and Catalysis

The core of the chemical drying process is the autoxidation of unsaturated fatty acid chains within the alkyd resin binder.<sup>[10]</sup> This is a free-radical chain reaction that proceeds in several steps, catalyzed by the metallic cation of the drier.<sup>[4][11]</sup>

- **Induction Period:** Initially, there is a delay before oxygen uptake begins. During this period, natural antioxidants present in the binder must be consumed.<sup>[10]</sup>
- **Initiation (Hydroperoxide Formation):** The process begins with the reaction between the unsaturated parts of the binder and atmospheric oxygen, forming hydroperoxides (ROOH).<sup>[7][10]</sup> This step is inherently slow but is accelerated by the presence of a primary drier catalyst.<sup>[12]</sup>
- **Propagation (Radical Generation):** This is the critical step where the metal drier exerts its catalytic effect. The metal ion, which can easily cycle between different oxidation states (e.g.,  $\text{Co}^{2+}/\text{Co}^{3+}$ ), facilitates the decomposition of the unstable hydroperoxides into highly reactive free radicals (alkoxy  $\text{RO}\cdot$  and peroxy  $\text{ROO}\cdot$ ).<sup>[1][13]</sup>
  - $\text{Co}^{2+} + \text{ROOH} \rightarrow \text{Co}^{3+} + \text{RO}\cdot + \text{OH}^-$
  - $\text{Co}^{3+} + \text{ROOH} \rightarrow \text{Co}^{2+} + \text{ROO}\cdot + \text{H}^+$
- **Cross-linking:** These free radicals then propagate a chain reaction, attacking the unsaturated bonds of other fatty acid chains.<sup>[4][11]</sup> This creates covalent bonds (C-C, C-O-C) between the binder molecules, leading to the formation of a large, three-dimensional polymer network.<sup>[6][9]</sup> This network is what gives the paint film its solid, hard, and durable properties.<sup>[9]</sup>

The overall process is a complex series of oxidation, decomposition, and polymerization reactions, all orchestrated and accelerated by the drier system.

## Classification and Function of Driers

Driers are classified into three main categories based on their primary function within the drying process.<sup>[3][7]</sup> A balanced and effective drying profile is typically achieved not by a single drier, but by a carefully selected combination of these types.<sup>[1][2]</sup>



## Primary Driers (Active or Surface Driers)

Primary driers are true oxidation catalysts that actively promote the uptake of oxygen and the initial decomposition of hydroperoxides at the surface of the paint film.<sup>[3][11]</sup> They are responsible for setting the surface dry time.

- **Metals:** Cobalt (Co) and Manganese (Mn) are the most common primary driers.<sup>[7][11]</sup> Vanadium (V) and Iron (Fe) are also used, though less frequently in ambient cure systems.<sup>[3][11]</sup>
- **Mechanism:** They exhibit multiple oxidation states, allowing them to catalytically decompose hydroperoxides into free radicals.<sup>[3]</sup>
- **Characteristics:** Cobalt is the most active and widely used primary drier at room temperature.<sup>[1][2]</sup> When used alone, primary driers can cause rapid surface film formation, which may trap underlying solvent and prevent oxygen from penetrating deeper into the film. This leads to a defect known as wrinkling.<sup>[7][8]</sup>

## Secondary Driers (Through Driers)

Secondary driers do not effectively catalyze oxygen uptake but are crucial for ensuring the paint film cures uniformly from top to bottom.<sup>[3][9]</sup>

- **Metals:** Zirconium (Zr) is the most common modern replacement for lead (Pb), which has been phased out due to toxicity.<sup>[7][9]</sup> Strontium (Sr), Bismuth (Bi), and Barium (Ba) also function as through driers.<sup>[9][14]</sup>
- **Mechanism:** Their primary mechanism is believed to be the formation of coordination bonds with hydroxyl and carboxyl groups on the binder polymers.<sup>[1][7]</sup> This creates cross-links through oxygen-metal-oxygen bridges, helping to build the polymer network throughout the film's depth.<sup>[9][14]</sup> Zirconium is also thought to form complexes with cobalt, influencing the primary drier's catalytic activity.<sup>[1][7]</sup>
- **Characteristics:** They are essential for achieving good through-drying and hardness. They are almost always used in combination with primary driers.<sup>[1]</sup>

## Auxiliary Driers



Auxiliary driers have little to no catalytic activity on their own but are used to modify the action of primary and secondary driers and improve overall film properties.[\[3\]](#)[\[11\]](#)

- Metals: Calcium (Ca) and Zinc (Zn) are the most widely used auxiliary driers.[\[7\]](#)[\[15\]](#)
- Mechanism & Function:
  - Calcium: Promotes drying under adverse conditions like high humidity and low temperatures. It helps keep the film matrix open, allowing for better oxygen penetration and solvent release.[\[3\]](#)[\[7\]](#) It can also act as a pigment wetting and dispersing agent, preventing the adsorption of primary driers onto pigment surfaces, which would otherwise cause a "loss of dry" upon storage.[\[7\]](#)
  - Zinc: Helps to prevent surface wrinkling by keeping the surface film open and delaying surface cure. It also contributes to a harder film and improved gloss.[\[9\]](#)

## Data Presentation

### Table 1: Classification and Function of Common Paint Driers



Drier Type	Metal	Primary Function	Key Characteristics
Primary	Cobalt (Co)	Surface Drying, Oxidation Catalyst	Most active drier at ambient temperatures; can cause wrinkling if used alone.[1][2]
Manganese (Mn)	Surface & Through Drying	Less active than cobalt; can cause discoloration (browning) in light paints.[7][15]	
Iron (Fe)	Polymerization Catalyst	Primarily active at high temperatures (stoving finishes); imparts a dark color. [3][16]	
Secondary	Zirconium (Zr)	Through Drying, Coordination Cross-linking	Most common lead replacement; excellent color, low yellowing, good durability.[1][7]
Strontium (Sr)	Through Drying	Effective lead replacement; provides good storage stability. [7]	
Bismuth (Bi)	Through Drying	Activates cobalt; improves drying in adverse weather conditions.[9]	
Auxiliary	Calcium (Ca)	Modifies Primary/Secondary Action	Prevents "loss of dry," improves pigment wetting, promotes drying in high humidity.[3][7]



Zinc (Zn)	Modifies Primary/Secondary Action	Prevents surface wrinkling, improves hardness and gloss. <a href="#">[9]</a>
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Table 2: Typical Drier Combinations for Alkyd Systems (% Metal on Binder Solids)

Alkyd System Type	Cobalt (Co)	Zirconium (Zr)	Calcium (Ca)	Rationale
Low Solids Alkyd Paint	0.06%	0.30%	0.15%	Standard combination for balanced surface and through-drying. <a href="#">[1]</a>
High Solids Alkyd Paint	0.05%	0.40%	0.20%	Higher levels of through-drier (Zr) are needed to ensure uniform cure in thicker films. <a href="#">[1]</a>
Waterborne Alkyd Paint	0.10 - 0.15%	Varies	Varies	Higher levels of catalytic drier are required to overcome the inhibiting effects of water. <a href="#">[17]</a>

## Experimental Protocols

Evaluating the performance of drying agents is critical for paint formulation. Standardized testing ensures reproducible and comparable results.



## Methodology: Determination of Drying Stages via Mechanical Recorder (ASTM D 5895)

This is a common industry standard for quantitatively assessing the drying time of coatings.[\[18\]](#)  
[\[19\]](#)

1. Objective: To determine the various stages of film curing (set-to-touch, tack-free, dry-hard, and dry-through) for a paint formulation containing a specific drier package.[\[18\]](#)

2. Apparatus:

- Mechanical Drying Time Recorder: A device that moves a stylus (hemispherical, needle, or looped) at a constant speed over a freshly applied paint film on a glass strip.
- Film Applicator: A tool to apply a paint film of uniform, specified thickness.
- Glass Strips: Standardized substrates for the paint application.
- Constant Temperature and Humidity Chamber: To ensure controlled environmental conditions (e.g.,  $23 \pm 2^{\circ}\text{C}$  and  $50 \pm 5\%$  relative humidity).

3. Procedure:

- Sample Preparation: Prepare the paint formulation with the drier system to be tested. Ensure the sample is well-mixed and conditioned to the testing temperature.
- Film Application: Place a glass strip on a flat surface. Apply the paint using the film applicator to achieve the desired wet film thickness.
- Initiation of Test: Immediately place the coated glass strip onto the drying time recorder and start the motor. The stylus begins to travel across the film.
- Observation: The recorder is allowed to run for a predetermined period (e.g., 6, 12, or 24 hours). As the paint dries, the track left by the stylus changes in appearance.
- Evaluation: After the test duration, the glass strip is removed and the track is examined. The different drying stages are identified based on the visual characteristics of the track:[\[18\]](#)



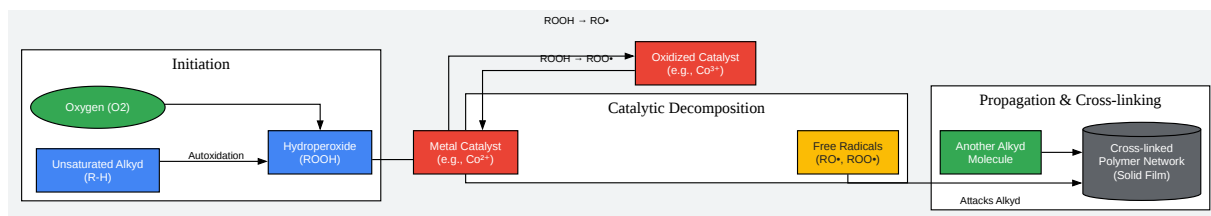
- Set-to-Touch Time: The point where the stylus begins to leave a clear track, no longer picking up paint.
- Tack-Free Time: The point where the track becomes discontinuous or shows signs of tearing, indicating the surface is no longer tacky.
- Dry-Hard Time: The point where the stylus no longer leaves any visible track and instead may start to scratch the surface.
- Dry-Through Time: The point where the film is fully cured and resistant to deformation or tearing by the stylus.

4. Data Reporting: The time for each drying stage is calculated based on the distance from the start of the track and the known speed of the recorder. Results are typically reported in hours and minutes.

## Other Key Analytical Techniques

- Gravimetric Analysis: Involves monitoring the mass of a paint film over time. This can be used to study both the initial solvent evaporation rate and the subsequent mass increase due to oxygen uptake during autoxidation.<sup>[20]</sup>
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to monitor the chemical changes during curing. Researchers can track the disappearance of C=C double bonds from the unsaturated fatty acids and the appearance of C-O and O-H bands associated with oxidation and cross-linking.

## Mandatory Visualizations

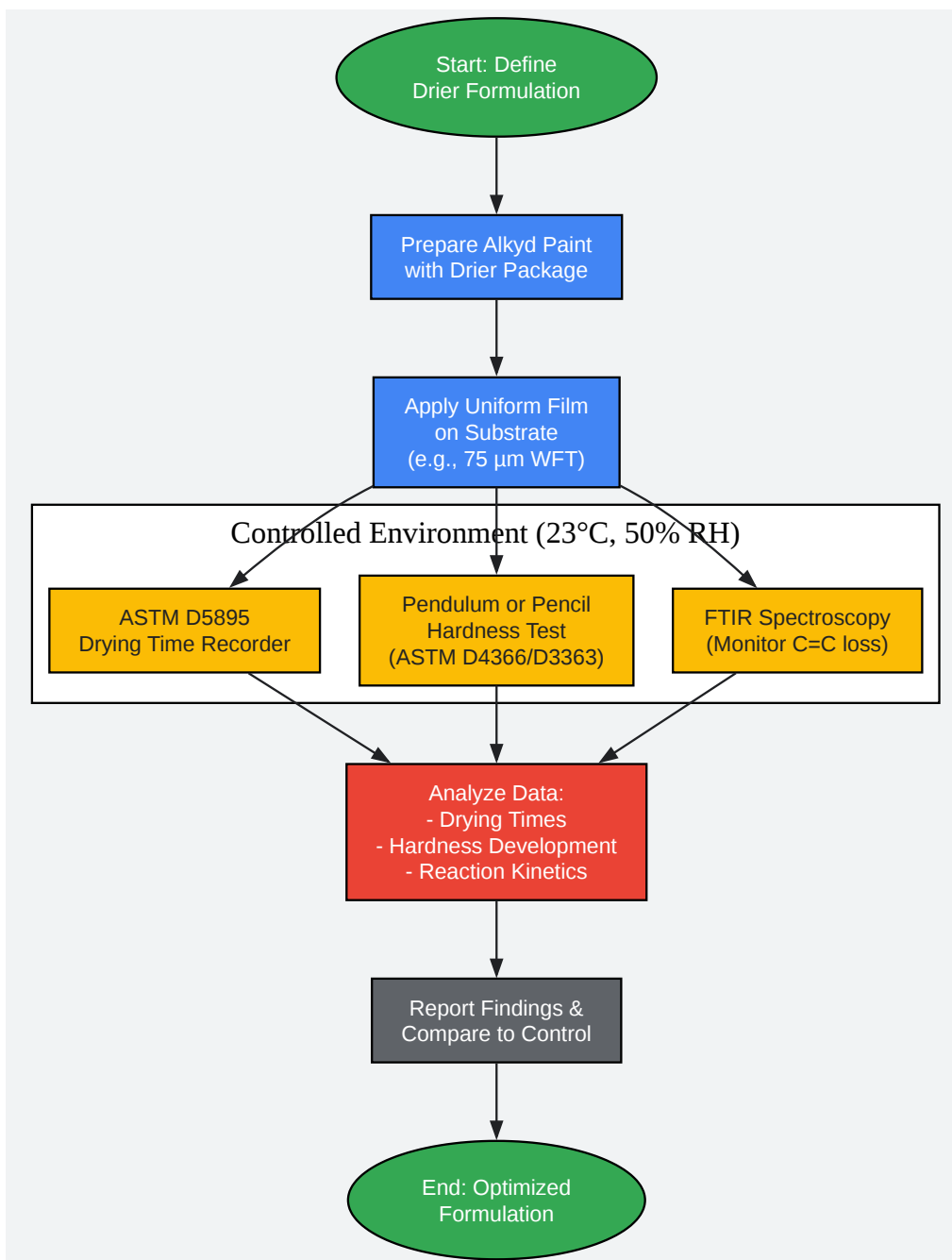




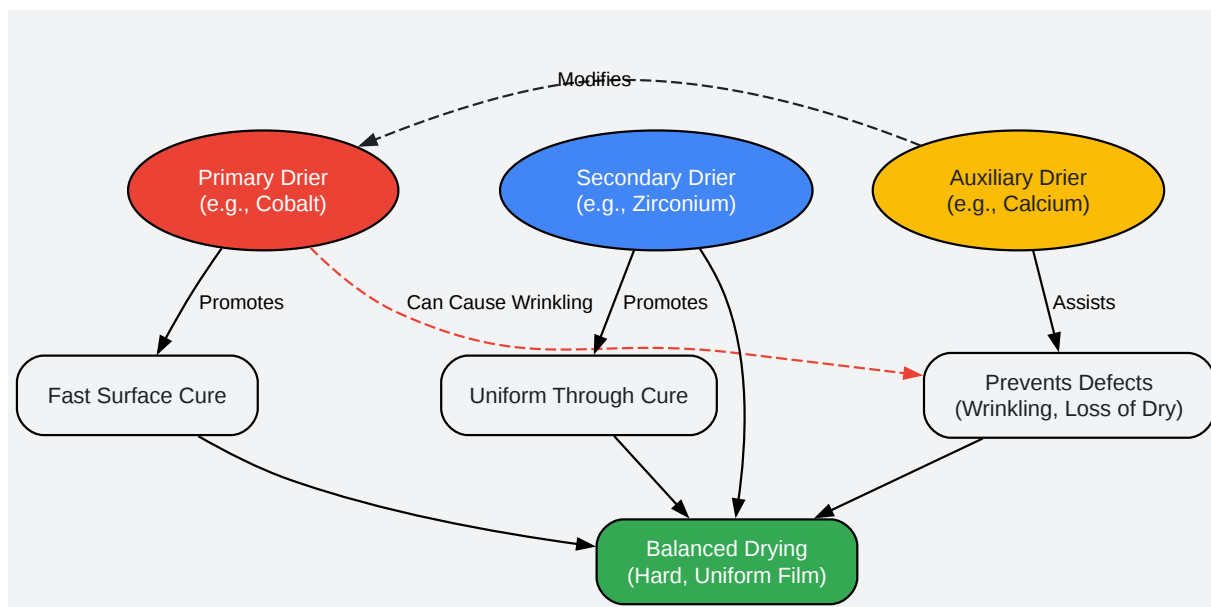
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Caption: Catalytic cycle of a primary drier in the autoxidative curing process.









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- To cite this document: BenchChem. [Mechanism of action as a drying agent in paints and coatings.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085861#mechanism-of-action-as-a-drying-agent-in-paints-and-coatings]

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